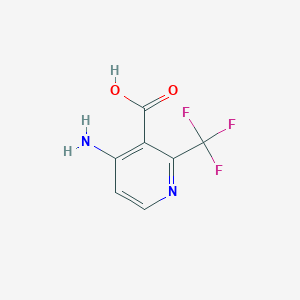

4-Amino-2-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOKFFSCVITQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677384 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018678-42-6 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid

The following technical guide details the synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid , a critical scaffold in the development of kinase inhibitors, calcium-sensing receptor antagonists, and agrochemicals (e.g., Flonicamid derivatives).

This guide prioritizes the Directed Ortho-Lithiation (DoL) pathway, currently regarded as the "Gold Standard" for process scalability, safety, and atom economy, surpassing older, linear 8-step sequences.

Executive Summary

-

Target Molecule: 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

-

CAS Registry Number: 170943-33-8 (verify specific salt forms); Free acid often cited in patents.

-

Primary Application: Precursor for fused heterocyclic drugs (e.g., pyrido[4,3-d]pyrimidines) and calcium-sensing receptor antagonists.

-

Core Challenge: Installing the amino group at C4 and the carboxylic acid at C3 adjacent to the electron-withdrawing trifluoromethyl group (C2) while maintaining regiocontrol.

Retrosynthetic Analysis

The most efficient disconnection relies on the inherent directing ability of the substituents on the pyridine ring.

-

C4-N Disconnection: The amino group is installed via Pd-catalyzed cross-coupling (Buchwald-Hartwig) on a 4-iodo intermediate.

-

C3-COOH Disconnection: The carboxylic acid is introduced via C3-lithiation of the 2-(trifluoromethyl)pyridine parent, directed by the fluorine atoms of the CF3 group.

Figure 1: Retrosynthetic logic exploiting directed ortho-metalation (DoM).

Primary Synthesis Pathway: The Optimized Lithiation-Amination Route

This route, developed to overcome the limitations of classical nucleophilic substitutions, utilizes Lithium 2,2,6,6-tetramethylpiperidide (LTMP) for precise regiochemical control.

Phase 1: C3-Carboxylation

The trifluoromethyl group at C2 serves as a weak Ortho-Directing Group (ODG) but sufficiently activates the C3 position for deprotonation by bulky bases.

-

Substrate: 2-(Trifluoromethyl)pyridine

-

Reagents: LTMP, CO2, DMI (1,3-Dimethyl-2-imidazolidinone) .

-

Mechanism: LTMP removes the proton at C3. The addition of DMI is a Critical Process Parameter (CPP); it breaks up alkyllithium aggregates, significantly shortening the anion equilibration time and preventing decomposition.

Protocol:

-

Charge a cryogenic reactor with THF and 2,2,6,6-tetramethylpiperidine.

-

Cool to -78 °C and add n-BuLi to generate LTMP in situ.

-

Add 2-(trifluoromethyl)pyridine followed by DMI.

-

Stir for 1–2 hours to ensure complete lithiation.

-

Quench with excess solid CO2 (dry ice) or gaseous CO2 sparge.

-

Workup: Acidify aqueous layer to pH 2–3 to precipitate 2-(trifluoromethyl)nicotinic acid .

Phase 2: Directed C4-Iodination

The newly installed carboxylate group (as its lithium salt) acts as a powerful directing group for the second lithiation event.

-

Substrate: 2-(Trifluoromethyl)nicotinic acid.

-

Reagents: LTMP (2.2–2.5 equivalents), Iodine (I2).

-

Regioselectivity: The carboxylate directs the second equivalent of LTMP to the C4 position (ortho to the carboxylate).

Protocol:

-

Dissolve the substrate in THF at -78 °C .

-

Add LTMP (excess required: 1 eq to deprotonate COOH, >1 eq to lithiate C4).

-

Stir for 1–2 hours.

-

Add solution of Iodine (I2) in THF.

-

Result: Formation of 4-iodo-2-(trifluoromethyl)nicotinic acid .

Phase 3: Pd-Catalyzed Amination (The "Free Acid" Coupling)

Historically, acids were esterified before coupling to avoid catalyst poisoning. However, modern phosphine ligands allow for direct coupling on the free acid, saving two steps (esterification/hydrolysis).

-

Substrate: 4-Iodo-2-(trifluoromethyl)nicotinic acid.

-

Coupling Partner: tert-Butyl carbamate (Boc-NH2).

-

Catalyst System: Pd(OAc)2 or Pd2(dba)3 with Xantphos or BINAP.

-

Base: Cs2CO3 or NaOtBu (excess required to neutralize acid).

Protocol:

-

Combine 4-iodo acid, Boc-NH2, Pd catalyst, ligand, and base in 1,4-dioxane.

-

Heat to 80–100 °C under inert atmosphere (N2/Ar).

-

Monitor consumption of iodide via HPLC.

-

Product: 4-(tert-butoxycarbonylamino)-2-(trifluoromethyl)nicotinic acid.

Phase 4: Deprotection[1]

-

Reagent: HCl (gas) in dioxane or TFA/DCM.

-

Condition: Ambient temperature.

-

Final Isolation: The product precipitates as the hydrochloride salt or zwitterion upon pH adjustment.

Process Data & Critical Parameters

| Step | Transformation | Critical Reagent | Key Parameter | Typical Yield |

| 1 | C3-Carboxylation | LTMP / DMI | Temp < -70°C; DMI essential for kinetics | 85-90% |

| 2 | C4-Iodination | LTMP / I2 | 2.5 eq Base required (Li-carboxylate effect) | 70-80% |

| 3 | C-N Coupling | Pd / Xantphos | Inert atmosphere; Degassed solvents | 65-75% |

| 4 | Deprotection | HCl / Dioxane | Anhydrous conditions preferred | >95% |

Visual Workflow (Graphviz)

Figure 2: Step-by-step process flow for the synthesis of the target scaffold.

Alternative Routes & Emerging Technologies

A. The "Classical" Substitution Route

Older methods involve the synthesis of 4-hydroxy-2-(trifluoromethyl)nicotinic acid (via cyclization of ethyl 4,4,4-trifluoroacetoacetate and enaminones), followed by chlorination (POCl3) and ammonia displacement.

-

Drawbacks: POCl3 chlorination of electron-deficient pyridines is low-yielding; ammonia displacement often requires high pressure autoclaves and produces regioisomeric mixtures.

B. Electrochemical Carboxylation (Emerging)

Recent advances (e.g., Nature, 2023) utilize electrochemical cells to carboxylate pyridine derivatives.

-

Undivided Cells: Promote C4-carboxylation via a radical anion mechanism involving iodine as a hydrogen atom transfer agent.[1][2]

-

Divided Cells: Promote C5-carboxylation .[1]

-

Relevance: This could potentially shorten the synthesis by directly carboxylating a 4-amino (or 4-protected amino) precursor if available, though the regioselectivity with a 2-CF3 group remains substrate-dependent.

References

-

Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations Source: Nature Context: Describes the electrochemical conditions for C4 vs C5 selective carboxylation of pyridines. URL:[Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-Amino-2-(trifluoromethyl)nicotinic Acid

Executive Summary

4-Amino-2-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a pyridine core substituted with an amino group, a carboxylic acid, and a trifluoromethyl group, makes it a valuable synthetic building block. The strategic placement of these functional groups imparts specific physicochemical properties that are critical for its reactivity and application in drug discovery. Notably, it serves as a key intermediate in the synthesis of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidine-4(3H)-one derivatives, which are investigated as calcium-sensing receptor antagonists for potential treatments of conditions like osteoporosis.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-2-(trifluoromethyl)nicotinic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's chemical identity, structural attributes, and key analytical characteristics. The document details its solubility, acidity, and lipophilicity, supported by established experimental protocols for their determination. Furthermore, a thorough spectroscopic profile is presented to aid in its identification and quality control. By blending theoretical principles with practical methodologies, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in research and development endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-Amino-2-(trifluoromethyl)nicotinic acid is registered under CAS Number 1018678-42-6.[2] Its molecular structure is key to understanding its chemical behavior and properties.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | [2] |

| CAS Number | 1018678-42-6 | [2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |

| Molecular Weight | 206.12 g/mol | [2] |

| Canonical SMILES | NC1=CC=NC(C(F)(F)F)=C1C(=O)O | [2] |

| InChI Key | UKMOKFFSCVITQO-UHFFFAOYSA-N | [2] |

The molecule's architecture, depicted below, features a pyridine ring which imparts aromaticity and a basic nitrogen atom. The substituents critically influence its properties: the carboxylic acid at position 3 is the primary acidic center, the amino group at position 4 acts as a weak base and a hydrogen bond donor, and the trifluoromethyl group at position 2 serves as a strong electron-withdrawing group and enhances lipophilicity and metabolic stability.

Caption: 2D structure highlighting the key functional groups.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physicochemical behavior, which is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value/Description | Comments and Significance |

| Appearance | White to orange crystals or powder. | The physical state is important for handling, formulation, and storage. |

| Melting Point | Data not available. For the related compound 4-(Trifluoromethyl)nicotinic acid, the melting point is 146-148 °C.[3][4][5][6] | The melting point is a crucial indicator of purity and lattice energy. The presence of the amino group, allowing for additional hydrogen bonding, would be expected to influence the melting point relative to its unsubstituted counterpart. |

| Boiling Point | Data not available. Predicted for 4-(Trifluoromethyl)nicotinic acid to be 290.4 ± 40.0 °C.[3][4][5][6] | High boiling point is expected due to the molecular weight and hydrogen bonding capabilities. Thermal stability is a key consideration for synthesis and storage. |

| Solubility | No quantitative data available. The related 4-(Trifluoromethyl)nicotinic acid is slightly soluble in DMSO and methanol.[4][6] | The molecule possesses both polar (amino, carboxylic acid) and non-polar (trifluoromethyl, pyridine ring) regions, suggesting amphiphilic character. Solubility is expected to be pH-dependent. |

| Acidity (pKa) | No experimental data available. Predicted for 4-(Trifluoromethyl)nicotinic acid to be 2.50 ± 0.36.[3][4][5][6] | The carboxylic acid pKa is expected to be low (highly acidic) due to the potent electron-withdrawing effect of the adjacent trifluoromethyl group and the pyridine nitrogen. The basicity of the amino group and pyridine nitrogen will also be key determinants of its charge state in physiological conditions. |

| Lipophilicity (LogP) | -0.171 (Calculated) | [2] This value suggests the compound is relatively hydrophilic, favoring partitioning into aqueous phases over lipid phases. This is a critical parameter for predicting membrane permeability and overall ADME properties. |

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and structure of a compound. The following sections detail the expected spectroscopic signatures for 4-Amino-2-(trifluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets in the 7.0-8.5 ppm region. The protons of the amino group (NH₂) may appear as a broad singlet, with its chemical shift being solvent-dependent. The acidic proton of the carboxylic acid (COOH) will likely be a very broad singlet at a downfield position (>10 ppm), and its observation may depend on the solvent used (e.g., it may exchange with deuterium in D₂O).

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The four sp² carbons of the pyridine ring will resonate in the aromatic region (110-160 ppm).

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, providing a clear diagnostic peak for the presence of this moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| 1725 - 1700 | C=O stretch | Carboxylic Acid (-COOH) |

| 1650 - 1550 | C=C and C=N stretches | Aromatic Pyridine Ring |

| 1350 - 1150 | C-F stretches (strong) | Trifluoromethyl (-CF₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 207.1. Key fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid, the loss of carbon dioxide (CO₂), or cleavage of the C-C bond to lose the trifluoromethyl group.

Experimental Protocols for Physicochemical Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following section outlines methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow from material acquisition to data interpretation is crucial for an efficient and accurate characterization campaign.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]

- 4. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

- 5. conchainbio.com [conchainbio.com]

- 6. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

4-Amino-2-(trifluoromethyl)nicotinic acid CAS number and structure

This technical guide details the structural identity, synthesis, and application of 4-Amino-2-(trifluoromethyl)nicotinic acid , a specialized fluorinated pyridine scaffold used in the development of advanced kinase inhibitors and receptor antagonists.

Executive Summary

In the realm of medicinal chemistry, 4-Amino-2-(trifluoromethyl)nicotinic acid represents a "privileged scaffold." Its utility stems from the strategic placement of three distinct functional groups around the pyridine core: a trifluoromethyl group (

This molecule is primarily utilized as a precursor for bicyclic heterocycles, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , which are pharmacophores in oncology (kinase inhibition) and metabolic disease therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise identification of this compound is critical, as positional isomers (e.g., 2-amino-4-trifluoromethyl) possess vastly different reactivities.

| Parameter | Technical Specification |

| Chemical Name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 1018678-42-6 |

| Molecular Formula | |

| Molecular Weight | 206.12 g/mol |

| Exact Mass | 206.0303 |

| SMILES | NC1=CC=NC(C(F)(F)F)=C1C(=O)O |

| InChI Key | UKMOKFFSCVITQO-UHFFFAOYSA-N |

| pKa (Calc) | ~3.5 (Acid), ~1.5 (Pyridine N) |

| LogP (Calc) | ~0.8 (Moderate lipophilicity due to |

Structural Analysis

The 2-trifluoromethyl group is the defining feature. It exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent carboxylic acid and reduces the basicity of the pyridine nitrogen. Conversely, the 4-amino group provides electron donation (+M) into the ring, creating a "push-pull" electronic system. This specific arrangement stabilizes the molecule against oxidative metabolism at the C2 and C4 positions, common soft spots in drug candidates.

Figure 1: Structural logic of the scaffold showing the electronic interplay between substituents.

Synthetic Methodology: Directed Lithiation Route[11]

While early syntheses relied on harsh chlorination/amination sequences, the modern authoritative route utilizes directed ortho-lithiation (DoM) . This method is superior due to its regiocontrol and avoidance of unstable azide intermediates.

Protocol Overview

The synthesis begins with commercially available 2-(trifluoromethyl)pyridine .[1] It involves sequential functionalization at C3 and C4.[2]

Step 1: C3 Carboxylation

-

Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP),

.[1] -

Mechanism: The bulky base LiTMP selectively deprotonates the C3 position (ortho to the directing

group). Quenching with

Step 2: C4 Iodination

-

Reagents: LiTMP (2 equiv), Iodine (

). -

Mechanism: The newly formed carboxylate directs a second lithiation at the C4 position.[1] This "dianion" species is trapped with iodine to yield 4-iodo-2-(trifluoromethyl)nicotinic acid .

Step 3: Palladium-Catalyzed Amination

-

Reagents: tert-Butyl carbamate,

, Xantphos, -

Mechanism: Buchwald-Hartwig coupling replaces the C4-iodine with a Boc-protected amine.

Step 4: Deprotection

-

Reagents: HCl/Dioxane or TFA.

-

Outcome: Removal of the Boc group yields the free amine target.

Workflow Diagram

Figure 2: Step-by-step synthetic workflow emphasizing the regioselective lithiation strategy.

Applications in Drug Discovery[3]

This scaffold is a critical intermediate for synthesizing fused heterocyclic systems . The adjacent amino and carboxylic acid groups allow for rapid cyclization with various electrophiles (e.g., formamide, urea, amidines).

Calcium-Sensing Receptor (CaSR) Antagonists

Researchers have utilized this acid to synthesize 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones .[1] These compounds act as calcilytics, stimulating the release of parathyroid hormone (PTH) for the treatment of osteoporosis. The

Kinase Inhibitor Development

The 4-amino-nicotinic acid motif is a precursor to 1,6-naphthyridines . By reacting the acid chloride with a terminal alkyne (Sonogashira coupling) followed by ammonia cyclization, chemists can access naphthyridine cores used to inhibit kinases such as PI3K and mTOR .

Handling & Safety

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Storage: Keep cold (

) and under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods if exposed to air. -

Reactivity: The carboxylic acid is acidic; avoid contact with strong bases during storage. The

group is generally inert but can hydrolyze under extreme basic conditions at high temperatures.

References

-

Sigma-Aldrich. 4-Amino-2-(trifluoromethyl)nicotinic acid Product Page.Link

-

PubChem. Compound Summary: 4-Amino-2-(trifluoromethyl)nicotinic acid (CID 468592814).Link

-

Thieme Connect. A Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid. Synthesis 2010. Link

-

Fluorochem. Product Specification: 4-Amino-2-(trifluoromethyl)nicotinic acid.[4][3][1]Link

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Amino-2-(trifluoromethoxy)nicotinic acid | C7H5F3N2O3 | CID 118812379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Amino-2-(trifluoromethyl)nicotinic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(trifluoromethyl)nicotinic acid

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the expected spectroscopic data for 4-Amino-2-(trifluoromethyl)nicotinic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a predictive analysis grounded in fundamental principles of spectroscopy and supported by data from analogous structures. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral output.

The strategic placement of an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid on a pyridine scaffold makes 4-Amino-2-(trifluoromethyl)nicotinic acid a compound with unique electronic and chemical properties. Accurate structural confirmation is the bedrock of its application, and the following spectroscopic methodologies provide a robust, self-validating system for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 4-Amino-2-(trifluoromethyl)nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon-hydrogen framework and the integrity of its key trifluoromethyl group.

Predicted ¹H NMR Spectrum

The pyridine ring of the target molecule contains two protons. Their chemical environment is significantly influenced by the electronic effects of the substituents.

-

H-5 Proton: This proton is situated between a nitrogen atom and the carbon bearing the amino group. The amino group is strongly electron-donating, which will shield this proton, shifting its resonance upfield. It is expected to appear as a doublet due to coupling with H-6.

-

H-6 Proton: This proton is adjacent to the electron-deficient nitrogen atom of the pyridine ring, which will deshield it, causing a downfield shift. It will also appear as a doublet from coupling to H-5. The typical ortho coupling constant between protons on a pyridine ring is in the range of 7-9 Hz.[1]

The labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, the carboxylic acid proton can appear significantly downfield (>13 ppm), while the amino protons might be observed in the 5-7 ppm range.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon from the carboxylic acid group is typically found in the 165-175 ppm region. Its exact shift can be sensitive to solvent and hydrogen bonding interactions.[2]

-

Pyridine Ring Carbons: The chemical shifts will be heavily influenced by the substituents. The carbon attached to the trifluoromethyl group (C-2) will be shifted downfield and will likely show coupling to the fluorine atoms (a quartet in the proton-decoupled spectrum). The carbon bearing the amino group (C-4) will be shifted upfield due to the electron-donating effect.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms. The chemical shift for a CF₃ group on an aromatic ring is typically in the 120-130 ppm range.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of fluorine-containing groups.[3]

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single resonance.

-

For a CF₃ group attached to an aromatic ring, the chemical shift is expected in the range of -50 to -70 ppm relative to a standard like CFCl₃.[3] The absence of other fluorine atoms in the molecule means this signal will appear as a singlet in the proton-decoupled spectrum. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a definitive experiment for confirming the identity of the compound.[4]

Table 1: Summary of Predicted NMR Data for 4-Amino-2-(trifluoromethyl)nicotinic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.0 - 8.5 | Doublet | H-6 proton, deshielded by adjacent nitrogen. |

| ¹H | ~6.5 - 7.0 | Doublet | H-5 proton, shielded by the amino group. |

| ¹H | Variable (e.g., >13 in DMSO) | Broad Singlet | Carboxylic acid proton (-COOH). |

| ¹H | Variable (e.g., 5-7 in DMSO) | Broad Singlet | Amino group protons (-NH₂). |

| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbonyl carbon. |

| ¹³C | 150 - 160 | Singlet | C-4, attached to the amino group. |

| ¹³C | 145 - 155 | Singlet | C-6, adjacent to ring nitrogen. |

| ¹³C | 120 - 130 | Quartet | Trifluoromethyl carbon (-CF₃). |

| ¹⁹F | -50 to -70 | Singlet | Trifluoromethyl group (-CF₃). |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Amino-2-(trifluoromethyl)nicotinic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred as it can solubilize both the amino and carboxylic acid functionalities and allows for the observation of exchangeable protons.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A relaxation delay of 2 seconds is standard.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. A simple one-pulse experiment is usually sufficient. Use a proton-decoupled sequence to obtain a sharp singlet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

-

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.

-

N-H Stretches: Two distinct, sharper peaks are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid. The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. For comparison, the C=O band in nicotinic acid is observed around 1698 cm⁻¹.[5]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

-

C-F Stretches: The trifluoromethyl group will produce very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid 4-Amino-2-(trifluoromethyl)nicotinic acid powder onto the crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of 4-Amino-2-(trifluoromethyl)nicotinic acid is C₇H₅F₃N₂O₂, with a monoisotopic mass of approximately 220.03 g/mol .

Predicted Mass Spectrum

-

Molecular Ion ([M]⁺ or [M+H]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 221.

-

Key Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 177.

-

Loss of H₂O: Loss of water (18 Da) from the carboxylic acid group could lead to a fragment at m/z 203.

-

Trifluoromethyl Group Fragmentation: The CF₃ group is relatively stable, but fragmentation involving the loss of a fluorine atom (·F, 19 Da) or difluorocarbene (:CF₂, 50 Da) can occur under certain conditions, a known pathway for some trifluoromethyl-substituted heterocycles.[6]

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal.

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 4-Amino-2-(trifluoromethyl)nicotinic acid, the combination of NMR, IR, and MS provides unambiguous structural confirmation.

-

MS confirms the molecular weight (m/z 221 for [M+H]⁺).

-

IR confirms the presence of the key functional groups: -COOH (broad O-H, sharp C=O), -NH₂ (double N-H stretch), and -CF₃ (strong C-F stretches).

-

NMR provides the final, detailed map of the molecule. ¹⁹F NMR confirms the trifluoromethyl group, while ¹H and ¹³C NMR confirm the substitution pattern on the pyridine ring and the connectivity of the entire carbon-hydrogen framework.

This multi-faceted approach ensures a trustworthy and authoritative identification, which is a critical prerequisite for any further research or development involving this compound.

References

- [Reference to a general source on TCI chemicals, if applicable, though none found for this specific compound]

- [Reference to LC/MS/MS of nicotinic acid metabolites, providing context for mass spectrometry of related compounds] (e.g.

- [Reference to ¹⁹F NMR of a related compound, illustrating the technique] (e.g.

- [Reference to NMR of a related substituted nicotinic acid] (e.g., IOSR Journal)

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available from: [Link]

- [Reference to a chemical supplier page for a rel

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]

-

National Institute of Standards and Technology. Niacinamide - NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 4-Amino-2-(trifluoromethoxy)nicotinic acid. Available from: [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles.... Available from: [Link]

- [Reference to another LC/MS/MS study on nicotinic acid, if needed]

-

Food Research. Analysis of nicotinic acid in coffee using...gas chromatography-mass spectrometry. Available from: [Link]

- [Reference to a theoretical study on a rel

- [Reference to a study on fluorin

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

- [Reference to a chrom

- [Reference to a ¹³C NMR study of a rel

- [Reference to a review of trifluoromethyl drugs, if needed]

- [Reference to protein-observed ¹⁹F NMR, if needed for context]

- [Reference to a mass spectrometry study of fluorin

- [Reference to a clinical study using LC-MS/MS, if needed]

- [Reference to ¹⁹F labeling techniques, if needed]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

- [Reference to mass fragmentation p

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions.... Available from: [Link]

- [Reference to a general spectroscopy d

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. biophysics.org [biophysics.org]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Discovery and Process Chemistry of 4-Amino-2-(trifluoromethyl)nicotinic Acid

[1][2]

Executive Summary

4-Amino-2-(trifluoromethyl)nicotinic acid (CAS 1018678-42-6) represents a specialized class of poly-functionalized pyridines essential in modern medicinal chemistry.[1] It serves as a critical scaffold for the synthesis of azaquinazolines and pyrido[4,3-d]pyrimidines , most notably in the development of calcium-sensing receptor (CaSR) antagonists for the treatment of osteoporosis.[2][1]

Historically, the synthesis of this molecule was plagued by low yields and hazardous reagents (azides, diazomethane).[1] The definitive industrial route, established by Pfizer Global Research in 2010, utilized a highly regioselective Directed Ortho-Metalation (DoM) strategy, circumventing the need for harsh nucleophilic substitutions on electron-deficient rings.[1]

This guide details the structural properties, the evolution of its synthetic pathways, and the specific protocols required to generate this intermediate with high purity.[1]

Chemical Profile & Structural Logic[2]

The molecule features a pyridine core substituted at three contiguous positions.[1][3][4][5] This substitution pattern creates significant steric and electronic tension, making the ring highly deactivated toward electrophilic aromatic substitution (SEAr) but primed for directed lithiation.[1]

| Property | Specification |

| IUPAC Name | 4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 1018678-42-6 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Key Moiety | 2-CF₃ Group: Increases lipophilicity and metabolic stability; strongly electron-withdrawing.[1] |

| Key Moiety | 4-NH₂ Group: Electron-donating handle for heterocycle formation (e.g., cyclization to pyrimidines).[1] |

| pKa (Calc) | ~2.5 (Carboxylic acid), ~1.8 (Pyridine N) |

The "Fluorine Effect" in MedChem

The 2-trifluoromethyl group is not merely a lipophilic spacer.[1] It lowers the basicity of the pyridine nitrogen, reducing the likelihood of metabolic oxidation (N-oxide formation) and improving the pharmacokinetic profile of the final drug candidate.[1] However, this group also deactivates the ring, making standard Friedel-Crafts approaches impossible.[1]

Synthetic Evolution: From Discovery to Process[2]

Generation 1: The "Discovery" Route (Obsolete)

Early medicinal chemistry campaigns utilized an 8-step linear sequence starting from 2,3-dibromopyridine .[1]

-

Mechanism: Involved halogen-lithium exchange followed by reaction with Ruppert’s reagent (TMSCF₃) under forcing conditions.[1]

-

Critical Flaws:

Generation 2: The Pfizer Process Route (Current Standard)

To support preclinical needs for CaSR antagonists, Li et al. (Pfizer) developed a 4-step convergent synthesis.[1] This route relies on the Directed Ortho-Metalation (DoM) of 2-(trifluoromethyl)pyridine.[1]

The Logic of the Pfizer Route[1]

-

Starting Material: 2-(trifluoromethyl)pyridine is commercially available and cheap.[1]

-

Regiocontrol: The CF₃ group directs lithiation to the C-3 position.

-

Solvent Effects: The use of DMI (1,3-dimethyl-2-imidazolidinone) is the "secret sauce."[1] It breaks up alkyllithium aggregates, increasing the kinetic basicity of LTMP (lithium 2,2,6,6-tetramethylpiperidide) and allowing lithiation at cryogenic temperatures without scrambling.[1]

Detailed Experimental Protocols

The following protocols are adapted from the optimized process chemistry route (Li et al., Synlett 2010).[1]

Step 1: C-3 Carboxylation (The DoM Step)[2]

-

Reagents: 2-(trifluoromethyl)pyridine, LTMP (generated in situ), DMI.

-

Conditions: -78 °C, THF.

Protocol:

-

Charge a cryogenic reactor with THF and 2,2,6,6-tetramethylpiperidine.

-

Add n-BuLi at -10 °C to generate LTMP.[1] Cool to -78 °C.[1]

-

Add DMI (critical for rate enhancement).[1]

-

Add 2-(trifluoromethyl)pyridine dropwise.[1] The solution turns deep red (lithiated species).[1]

-

Quench with excess CO₂ gas.[1]

-

Workup: Acidify to pH 2. The product, 2-(trifluoromethyl)nicotinic acid, precipitates or is extracted.[1][6][7]

Step 2: C-4 Iodination

To install the amine, we first need a leaving group at C-4.[1] The carboxylic acid at C-3 now serves as a Directing Metalation Group (DMG) .[1]

-

Mechanism: The carboxylate directs a second equivalent of LTMP to the C-4 position.[1]

-

Protocol: Treat the product from Step 1 with 2.2 equivalents of LTMP at -78 °C, followed by an iodine quench. This yields 4-iodo-2-(trifluoromethyl)nicotinic acid .[2][1]

Step 3: Pd-Catalyzed Amination (Buchwald-Hartwig)

This step is notable because it performs a cross-coupling on a free carboxylic acid , which typically poisons Pd catalysts.[1]

-

Catalyst System: Pd(OAc)₂ / Xantphos.[1]

-

Amine Source: tert-Butyl carbamate (BocNH₂).[1]

-

Base: Cs₂CO₃ (soluble enough in dioxane/water to promote the reaction).[1]

Protocol:

-

Mix the 4-iodo acid, BocNH₂, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane.[1]

-

Heat to 90 °C for 12 hours.

-

The intermediate is the Boc-protected amino acid.[1]

Step 4: Deprotection

-

Reagent: HCl in dioxane or simple aqueous HCl hydrolysis.[1]

-

Result: Quantitative conversion to 4-Amino-2-(trifluoromethyl)nicotinic acid as the hydrochloride salt.

Visualization of Synthetic Logic[2]

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the strategic disconnection of the target molecule.[1]

Caption: Retrosynthetic disconnection showing the sequential installation of functional groups via Directed Ortho-Metalation (DoM).

Diagram 2: The Pfizer Process Reaction Pathway

This diagram details the forward reaction flow, highlighting reagents and conditions.[1][6]

Caption: The optimized Pfizer process route utilizing DMI-promoted lithiation and Pd-catalyzed amination on the free acid.[1]

Applications in Drug Discovery[1][2][8]

The primary utility of this intermediate is in the synthesis of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidine-4(3H)-ones .[1]

-

Cyclization: The 4-amino and 3-carboxylic acid groups react with formamide or amidines to close the pyrimidine ring.[1]

-

Bioactivity: These fused heterocycles act as antagonists for the Calcium-Sensing Receptor (CaSR) .[1] Blocking CaSR stimulates the release of parathyroid hormone (PTH), which in turn stimulates bone formation (anabolic effect), offering a therapy for osteoporosis.[1]

References

-

Li, B., Bi, F. C., Buzon, R. A., Kang, M., Oliver, R. M., Sagal, J. F., ...[2][1] & Zhang, Z. (2010).[2][1] A Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid. Synlett, 2010(11), 1687-1691.[1]

-

Pfizer Inc. (2008).[1] Preparation of pyrido[4,3-d]pyrimidines as calcium receptor antagonists. WO Patent 2008035216.[1]

-

Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.[1] (Foundational text on DoM strategies).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-(trifluoromethoxy)nicotinic acid | C7H5F3N2O3 | CID 118812379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 6. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

4-Amino-2-(trifluoromethyl)nicotinic Acid: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Topic: 4-Amino-2-(trifluoromethyl)nicotinic acid and its role as a building block in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the incorporation of fluorine—specifically the trifluoromethyl (

Chemical Profile & Structural Logic[2]

The Pharmacophore

The molecule combines three distinct functional motifs that drive its utility in structure-activity relationship (SAR) studies:

-

Ortho-Amino Carboxylic Acid: A classic "push-pull" system facilitating rapid cyclocondensation to form fused pyrimidine rings.

-

2-Trifluoromethyl Group: Positioned adjacent to the carboxylic acid, this group introduces significant steric bulk and electron-withdrawing character, influencing the pKa of the surrounding functional groups and enhancing the metabolic resistance of the pyridine ring against oxidative metabolism.

-

Pyridine Nitrogen: Provides a hydrogen bond acceptor site, crucial for kinase hinge binding or specific receptor interactions.

| Property | Data |

| IUPAC Name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 1018678-42-6 |

| Molecular Formula | |

| Molecular Weight | 206.12 g/mol |

| Key Isomer Note | Distinct from 2-amino-4-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)nicotinic acid. |

Structural Visualization

The following diagram illustrates the core pharmacophoric features and the electronic influence of the

Figure 1: Pharmacophoric dissection of the building block.[2][3]

Synthetic Accessibility

The synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid is non-trivial due to the directing effects on the pyridine ring. The most robust route, developed to support scale-up for preclinical candidates, utilizes a directed ortho-lithiation strategy.

The "Synlett" Route (Li et al., 2010)

This route avoids hazardous diazomethane and azide chemistry associated with older methods. It relies on the sequential functionalization of commercially available 2-(trifluoromethyl)pyridine.

Mechanism & Causality:

-

Step 1 (C3 Carboxylation): The

group directs lithiation to the C3 position (ortho-effect). The use of LTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical as it is a non-nucleophilic base, preventing nucleophilic attack on the pyridine ring. -

Step 2 (C4 Amination): Direct amination is difficult. The strategy employs a second directed lithiation at C4 (directed by the new carboxylate) to install an iodine atom, which is then displaced by tert-butyl carbamate via palladium catalysis.

Figure 2: Step-wise synthetic workflow for the production of the title compound.

Medicinal Chemistry Applications

Construction of Pyrido[4,3-d]pyrimidine Scaffolds

The primary utility of this acid is its conversion into pyrido[4,3-d]pyrimidines . These bicyclic systems are isosteres of quinazolines (found in EGFR inhibitors like Gefitinib) but possess distinct electronic profiles due to the pyridine nitrogen and the

Reaction Logic: Condensation with formamide, urea, or amidines closes the pyrimidine ring between the C3-COOH and C4-NH2.

-

With Formamide: Yields the pyrido[4,3-d]pyrimidin-4(3H)-one core.[4]

-

With Urea: Yields the 2,4-dione derivative.

Case Study: Calcium-Sensing Receptor (CaSR) Antagonists

Research has highlighted the use of this building block in synthesizing calcilytics —compounds that antagonize the CaSR to stimulate transient parathyroid hormone (PTH) release for treating osteoporosis.[5][6]

-

Role of

: The 5-trifluoromethyl group (in the fused system numbering) occupies a hydrophobic pocket in the transmembrane domain of the GPCR, enhancing potency compared to the non-fluorinated analog. -

Self-Validating Logic: The synthesis of these antagonists requires the specific 4-amino-2-CF3 substitution pattern to ensure the correct orientation of the fused ring nitrogens relative to the hydrophobic

anchor.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid from 4-iodo-2-(trifluoromethyl)nicotinic acid (Step 3 & 4 of the Synlett route).

Safety Warning: Handle all palladium catalysts and organolithiums under inert atmosphere. Iodine and trifluoromethylpyridines can be irritants.

Materials

-

Substrate: 4-Iodo-2-(trifluoromethyl)nicotinic acid (1.0 eq)

-

Reagent: tert-Butyl carbamate (1.2 eq)

-

Catalyst:

(0.025 eq), Xantphos (0.05 eq) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane (anhydrous)

Methodology

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix

and Xantphos in 1,4-dioxane. Stir for 10 minutes until the solution turns a characteristic color (often deep red/orange), indicating active ligand ligation. -

Coupling Reaction: Add the 4-iodo substrate, tert-butyl carbamate, and cesium carbonate to the reaction vessel.

-

Heating: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodo-starting material (M+H signals will shift significantly).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Deprotection: Redissolve the crude N-Boc intermediate in dichloromethane (DCM). Add 4M HCl in dioxane (5-10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Isolation: The product, 4-amino-2-(trifluoromethyl)nicotinic acid, often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

-

Yield Expectation: 70–85% over two steps.

-

Purity Check: 1H NMR should show loss of the Boc singlet (~1.4 ppm) and appearance of broad amino protons.

-

References

-

Li, B., et al. (2010).[6] "A Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid." Synlett, 2010(14), 2133–2135. Link

-

PubChem. (n.d.). "4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid (Compound Summary)." National Library of Medicine. Link

-

ChemicalBook. (n.d.). "4-Amino-2-(trifluoromethyl)nicotinic acid Product Description." Link

-

Southers, J. A., et al. (2010).[6] "Metabolism-guided design of short-acting calcium-sensing receptor antagonists." ACS Medicinal Chemistry Letters, 1(5), 219-223.[6] Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of novel and potent orally active calcium-sensing receptor antagonists that stimulate pulselike parathyroid hormone secretion: synthesis and structure-activity relationships of tetrahydropyrazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism-guided design of short-acting calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Amino-2-(trifluoromethyl)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine nucleus remains a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and ability to engage with a multitude of biological targets. The strategic functionalization of this core scaffold is a key enabler in the development of novel therapeutics. This technical guide delves into the burgeoning potential of a specific, yet highly promising, class of compounds: 4-Amino-2-(trifluoromethyl)nicotinic acid derivatives .

The unique combination of a 4-amino group, a trifluoromethyl moiety at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring creates a trifecta of functionalities that bestows these molecules with a distinct electronic and steric profile. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of the aminopyridine core, enhancing its interaction with biological targets, while also improving metabolic stability and cellular permeability.[1] The 4-amino and carboxylic acid groups provide crucial hydrogen bonding donors and acceptors, essential for specific receptor-ligand interactions.

While direct and extensive biological evaluations of a broad library of 4-Amino-2-(trifluoromethyl)nicotinic acid derivatives are still emerging in the public domain, a wealth of data from structurally analogous compounds strongly suggests a rich pharmacopeia waiting to be explored. This guide will, therefore, serve as a comprehensive resource for researchers, scientists, and drug development professionals by:

-

Proposing high-probability biological activities based on the known pharmacology of related nicotinic acid and trifluoromethyl-substituted heterocyclic derivatives.

-

Providing detailed, field-proven experimental protocols to enable the systematic evaluation of these compounds.

-

Illustrating key concepts and workflows through diagrams and structured data presentation to facilitate understanding and application.

-

Grounding all assertions in authoritative scientific literature , ensuring a foundation of trust and scientific integrity.

The Synthetic Keystone: Accessing the 4-Amino-2-(trifluoromethyl)nicotinic Acid Core

The viability of any chemical series in a drug discovery program hinges on the accessibility of its core scaffold. Fortunately, a practical and scalable synthesis for 4-Amino-2-(trifluoromethyl)nicotinic acid has been developed, paving the way for the generation of diverse derivative libraries. A notable four-step synthesis commences from the commercially available 2-(trifluoromethyl)pyridine, achieving a commendable 50% overall yield.[2] This process involves a directed lithiation and carboxylation at the C-3 position, followed by iodination at C-4 and a subsequent palladium-catalyzed amination.[2]

The amide derivatives of nicotinic acid are also of significant interest.[3] For instance, N-cyanomethyl-4-(trifluoromethyl) nicotinamide can be synthesized in a one-pot reaction from 4-trifluoromethyl nicotinic acid, aminoacetonitrile hydrochloride, and phosgene.[4]

Hypothesized Biological Activities and Mechanistic Insights

Based on the extensive literature surrounding nicotinic acid derivatives and compounds bearing the trifluoromethyl group, we can confidently postulate several key biological activities for 4-Amino-2-(trifluoromethyl)nicotinic acid derivatives.

Anti-inflammatory and Analgesic Potential

Nicotinic acid and its derivatives have a well-documented history of exhibiting anti-inflammatory and analgesic properties.[5] The anti-inflammatory effects of nicotinic acid are mediated, in part, through the GPR109A receptor on immune cells like monocytes and macrophages, leading to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Furthermore, these effects are independent of prostaglandin pathways and involve the inhibition of the NF-κB signaling cascade.[6]

The introduction of a trifluoromethyl group can enhance the anti-inflammatory potency of bioactive molecules.[1] Therefore, it is highly probable that 4-Amino-2-(trifluoromethyl)nicotinic acid derivatives will exhibit significant anti-inflammatory activity.

Proposed Mechanism of Action:

Derivatives of 4-Amino-2-(trifluoromethyl)nicotinic acid are hypothesized to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. A likely mechanism involves the inhibition of pro-inflammatory mediators and enzymes.

Caption: Workflow for screening 4-ATNA derivatives for anti-inflammatory activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group. [7] Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

This assay measures the production of nitrite, a stable metabolite of NO, an important inflammatory mediator.

-

Cell Line: RAW 264.7 macrophages.

-

Methodology:

-

Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.

-

Pre-treat the cells with the test compounds for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540-550 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve. [7] Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

-

-

Methodology: The levels of TNF-α and IL-6 in the cell culture supernatants from the NO inhibition assay can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vitro Anticancer Activity Assessment

Protocol 4: Cytotoxicity Screening against Cancer Cell Lines (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, H1975 for lung cancer).

-

Methodology: The MTT assay protocol is similar to the one described for cell viability, with the cancer cell lines being treated with the test compounds for a specified duration (e.g., 48 or 72 hours). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated. [8]

In Vitro Kinase Inhibition Assay

Protocol 5: General Kinase Inhibition Assay

-

Methodology: The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits, often based on fluorescence or luminescence detection. [9]A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Set up a kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.

-

Measure the luminescence and calculate the percent inhibition and IC50 values. [10]

-

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 4-Amino-2-(trifluoromethyl)nicotinic acid scaffold is crucial for understanding the structure-activity relationship and for optimizing the potency and selectivity of lead compounds. Key positions for modification include the 4-amino group, the carboxylic acid (e.g., conversion to amides or esters), and the 5- and 6-positions of the pyridine ring.

Table 1: Hypothetical SAR Data for Anti-inflammatory Activity

| Compound ID | R1 (at 4-amino) | R2 (at 3-carboxyl) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | Cell Viability (at 50 µM) |

| 4-ATNA | H | OH | > 100 | > 100 | > 95% |

| Derivative 1 | CH3 | OH | 50.2 | 65.8 | > 95% |

| Derivative 2 | H | NH-Phenyl | 15.7 | 22.1 | > 90% |

| Derivative 3 | H | NH-(4-Cl-Phenyl) | 5.3 | 8.9 | > 90% |

Conclusion and Future Directions

The 4-Amino-2-(trifluoromethyl)nicotinic acid scaffold represents a highly attractive starting point for the development of novel therapeutics. The confluence of a readily accessible synthetic route and a strong scientific rationale for potent biological activity in key therapeutic areas provides a fertile ground for discovery. This technical guide offers a comprehensive framework for initiating and advancing research programs centered on these promising derivatives. Future efforts should focus on the synthesis of diverse libraries and their systematic evaluation using the protocols outlined herein. The elucidation of detailed mechanisms of action and in vivo efficacy studies will be critical next steps in unlocking the full therapeutic potential of this exciting class of compounds.

References

- A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid. Organic Process Research & Development.

- Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences. 2020.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic Chemistry. 2021.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021.

- Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Deriv

- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. 2021.

- NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. Journal of Experimental and Clinical Cancer Research. 2014.

-

4-Amino-2-(trifluoromethoxy)nicotinic acid. PubChem. [Link]

- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. 2021.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Guidelines for the in vitro determination of anti‐inflamm

- Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. 2023.

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.

- Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. 2010.

- Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science. 2021.

- Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. Current Opinion in Chemical Biology. 2005.

- The preparation method of 4- trifluoromethyl nicotinic acid.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports. 2024.

- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides

- The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. International Journal of Molecular Sciences. 2022.

-

4-Amino-2-trifluoromethyl-nicotinic acid. Anichem. [Link]

Sources

- 1. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide - Google Patents [patents.google.com]

- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The 4-Amino-2-(trifluoromethyl)nicotinic Acid Scaffold in Medicinal Chemistry

[1]

Executive Summary: A Privileged Fluorinated Scaffold

In modern drug discovery, the 4-Amino-2-(trifluoromethyl)nicotinic acid (4-A-2-TFMNA) moiety represents a "privileged scaffold."[1] Its value lies not merely in its function as a building block, but in the specific electronic and steric perturbations introduced by the C2-trifluoromethyl group adjacent to the pyridine nitrogen.[1]

This scaffold is a critical intermediate in the synthesis of P2X7 receptor antagonists , COMT inhibitors , and agrochemicals (e.g., Flonicamid) .[1] Its utility is driven by three primary vectors:

-

The C2-CF3 Group: Enhances metabolic stability (blocking P450 oxidation) and modulates the pKa of the pyridine nitrogen.[1]

-

The C3-Carboxylic Acid: A versatile handle for amide coupling or heterocycle formation (e.g., oxadiazoles).[1]

-

The C4-Amino Group: Provides a hydrogen bond donor and allows for annulation into bicyclic systems like pyrido[4,3-d]pyrimidines .[1]

Physicochemical Profiling & The "Fluorine Effect"

To understand the SAR of this scaffold, one must first quantify the impact of the trifluoromethyl group compared to a standard nicotinic acid core.

Electronic Modulation

The -CF3 group at the C2 position is strongly electron-withdrawing (

-

Effect on C3-COOH: The acidity of the carboxylic acid is increased (lower pKa) compared to non-fluorinated analogues, facilitating facile amide coupling reactions but potentially requiring stronger bases for deprotonation during nucleophilic attacks.[1]

-

Effect on Pyridine Nitrogen: The basicity of the pyridine nitrogen is drastically reduced, decreasing the likelihood of non-specific binding to acidic protein residues and improving oral bioavailability by reducing ionization at physiological pH.

Quantitative Data Summary

| Property | Nicotinic Acid (Ref) | 4-Amino-2-(trifluoromethyl)nicotinic Acid | Impact on Drug Design |

| MW | 123.11 | 206.12 | Moderate increase; allows room for large substituents.[1] |

| cLogP | 0.72 | ~1.85 | Critical: CF3 increases lipophilicity, aiding CNS penetration (vital for P2X7 targets).[1] |

| TPSA | 50.19 Ų | ~76 Ų | Amino group adds polarity, balanced by CF3 shielding.[1] |

| pKa (Pyridine N) | 4.85 | ~2.1 | Reduced basicity prevents lysosomal trapping.[1] |

| Metabolic Stability | Low (prone to N-oxide) | High | C2-CF3 sterically and electronically blocks oxidation at the adjacent nitrogen.[1] |

Structure-Activity Relationship (SAR) Vectors[1]

The SAR of this molecule is best understood by analyzing its derivatization vectors.[1] The following diagram illustrates the functional logic of the scaffold.

Visualization: SAR Logic Map

Figure 1: Functional derivatization vectors of the 4-A-2-TFMNA scaffold. The C2-CF3 acts as a physicochemical modulator, while C3 and C4 serve as synthetic handles.

Vector Analysis

-

Vector A: The C3 Amide Linker (P2X7 Antagonists)

-

Mechanism: Converting the C3 acid to a secondary amide is the primary route to biological activity.[1] In P2X7 antagonists, this amide often links to a bulky, lipophilic moiety (e.g., adamantane or substituted benzyl).[1]

-

SAR Insight: The adjacent C4-amino group often forms an intramolecular hydrogen bond with the C3-amide carbonyl.[1] This "locks" the conformation of the molecule, reducing the entropic penalty of binding to the receptor pocket.

-

-

Vector B: The C4 Amine

-

Substitution: Alkylation of the C4 amine is generally tolerated but often reduces potency unless the substituent is small (methyl/ethyl).[1]

-

Cyclization: Reacting the C4-amine and C3-acid (or ester) with formamide equivalents yields pyrido[4,3-d]pyrimidines .[1] These bicyclic cores are potent kinase inhibitors, leveraging the CF3 group to fill hydrophobic pockets in the ATP-binding site.[1]

-

Experimental Protocols

Synthesis of the Core Scaffold

Context: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route avoids the hazardous azide chemistry of older methods.[1]

Protocol: Directed Lithiation Route

-

Step 1 (C3 Carboxylation):

-

Step 2 (C4 Amination):

-

Perform directed lithiation again at -78°C using LTMP (Lithium 2,2,6,6-tetramethylpiperidide) to install an iodine at C4.[1]

-

Perform a Pd-catalyzed Buchwald-Hartwig amination using tert-butyl carbamate, followed by acidic deprotection (TFA/DCM).[1]

-

Yield: 4-Amino-2-(trifluoromethyl)nicotinic acid (>50% overall yield).[1][5]

-

Representative Derivatization: Amide Coupling (P2X7 Vector)

Objective: Synthesize a secondary amide derivative to probe P2X7 antagonism.

Reagents:

-

Scaffold: 4-Amino-2-(trifluoromethyl)nicotinic acid (1.0 eq)[1][5]

-

Amine: Adamantan-1-amine (1.1 eq)[1]

-

Coupling Agent: HATU (1.2 eq)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: DMF (anhydrous)[1]

Workflow:

-

Dissolve the scaffold in DMF (0.1 M concentration).

-

Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

-

Add HATU.[1] The solution should turn slightly yellow.[1] Stir for 15 minutes to form the activated ester.

-

Add Adamantan-1-amine.

-

Stir at Room Temperature for 4–16 hours. Monitor by LC-MS (Target mass: MW + Amine - H2O).[1]

-

Workup: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), NaHCO3, and Brine.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 2: The optimized "Directed Lithiation" synthetic route avoids hazardous azide intermediates used in legacy pathways.[1]

Therapeutic Applications & Case Studies

Case Study: P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated cation channel involved in neuroinflammation and pain.[1]

-

The Problem: Many P2X7 antagonists suffer from poor metabolic stability or low CNS penetration.[1]

-

The Solution: Incorporating the 2-(trifluoromethyl)nicotinic acid core.[1][2][3][5][6]

-

Example Compound: Analogues of A-438079 or JNJ-55308942.

-

SAR Finding: The 2-CF3 group improves metabolic half-life (

) by preventing oxidation at the pyridine nitrogen.[1] The 4-amino group creates a pseudo-ring structure via H-bonding with the C3-amide, mimicking the rigidity of fused ring systems found in other antagonists (like isoquinolines) but with lower molecular weight.[1]

-

Case Study: COMT Inhibitors

Catechol-O-methyltransferase (COMT) inhibitors are used in Parkinson's disease.[1]

-

Application: The scaffold is used to synthesize 1,2,4-oxadiazole derivatives.[1][6]

-

SAR Mechanism: The C3-carboxylic acid is converted to an oxadiazole ring.[1] The electron-withdrawing nature of the C2-CF3 group lowers the electron density of the oxadiazole, enhancing its interaction with the active site residues of COMT.

References

-

Vertex Pharmaceuticals. "A Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid."[1] Synlett, 2009.[1]

-

National Institutes of Health (NIH). "P2X7 Antagonists that Transitioned into Clinical Development."[1] ResearchGate, 2025.[1]

-

PubChem. "4-Amino-2-(trifluoromethyl)nicotinic acid Compound Summary."[1][3] National Library of Medicine.[1] [1]

-

Google Patents. "Preparation method of 4-trifluoromethyl nicotinic acid and its application in Flonicamid synthesis."[1] CN109467532B.[1][7]

-

Kiss, L. et al. "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors."[1][4] Organic Letters, 2008.[1][4]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-(trifluoromethoxy)nicotinic acid | C7H5F3N2O3 | CID 118812379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Amino-2-(trifluoromethyl)nicotinic Acid Interactions with Human Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR109A): A Technical Guide

This guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interaction between the novel small molecule, 4-Amino-2-(trifluoromethyl)nicotinic acid, and its potential biological target, the human Hydroxycarboxylic Acid Receptor 1 (HCAR1), also known as GPR109A. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the causality behind each methodological choice, ensuring a robust and reproducible workflow from target selection to binding free energy estimation.

Introduction: The Rationale for In Silico Investigation

4-Amino-2-(trifluoromethyl)nicotinic acid is a synthetic compound with structural motifs suggestive of biological activity. Nicotinic acid and its derivatives are known to interact with a range of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[1][2] The human Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR109A) is a well-established receptor for nicotinic acid, mediating its effects on lipolysis.[3][4] The availability of a high-resolution cryogenic electron microscopy (cryo-EM) structure of HCAR1 in an active state (PDB ID: 9IZD) provides an excellent starting point for in silico investigations.[5][6]

In silico modeling allows for a detailed examination of the molecular interactions between a ligand and its target protein at an atomic level. This approach can predict binding modes, estimate binding affinities, and provide insights into the structural determinants of ligand recognition and activity, thereby guiding further experimental studies and drug design efforts. This guide will detail a complete workflow, encompassing target preparation, ligand parameterization, molecular docking, molecular dynamics simulations, and binding free energy calculations.

Part 1: Target Identification and Preparation

The first critical step in any in silico modeling study is the selection and preparation of the target protein structure. Our target is the human HCAR1/GPR109A receptor.

Target Selection Rationale